7-fluoro-1,3-benzothiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

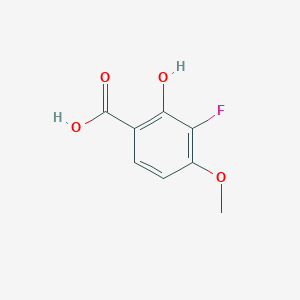

7-Fluoro-1,3-benzothiazole-6-carboxylic acid (FBCA) is an organic compound with the chemical formula C7H4FNO2S. It is a derivative of benzothiazole, a heterocyclic aromatic compound, and is a member of the carboxylic acid family. FBCA is a colorless solid that is soluble in polar solvents. It is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

7-fluoro-1,3-benzothiazole-6-carboxylic acid is used in a variety of scientific research applications. It is used in organic synthesis as a precursor to a variety of compounds, such as 1,3-benzothiazole-6-carboxylic acid esters, 1,3-benzothiazole-6-carboxylic acid amides, and 1,3-benzothiazole-6-carboxylic acid derivatives. 7-fluoro-1,3-benzothiazole-6-carboxylic acid is also used in drug discovery as a starting material for the synthesis of a variety of drugs, such as anticonvulsants, antifungals, and antibiotics. Additionally, 7-fluoro-1,3-benzothiazole-6-carboxylic acid is used in biochemistry for the study of enzyme-catalyzed reactions, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-1,3-benzothiazole-6-carboxylic acid is not yet fully understood. However, it is believed that 7-fluoro-1,3-benzothiazole-6-carboxylic acid binds to and inhibits enzymes involved in the synthesis of essential proteins, such as those involved in DNA replication and cell division. Additionally, 7-fluoro-1,3-benzothiazole-6-carboxylic acid has been shown to inhibit the activity of other enzymes, such as those involved in the synthesis of fatty acids and lipids.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7-fluoro-1,3-benzothiazole-6-carboxylic acid have been studied in a variety of organisms. In humans, 7-fluoro-1,3-benzothiazole-6-carboxylic acid has been shown to inhibit the synthesis of essential proteins, leading to a decrease in cell proliferation and DNA replication. Additionally, 7-fluoro-1,3-benzothiazole-6-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and lipids, leading to a decrease in cell membrane integrity. In plants, 7-fluoro-1,3-benzothiazole-6-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of essential proteins, leading to a decrease in cell proliferation and a decrease in photosynthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-fluoro-1,3-benzothiazole-6-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 7-fluoro-1,3-benzothiazole-6-carboxylic acid is a stable compound and is not easily degraded by light or air. The main limitation of using 7-fluoro-1,3-benzothiazole-6-carboxylic acid in lab experiments is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, 7-fluoro-1,3-benzothiazole-6-carboxylic acid is toxic to humans and must be handled with caution.

Future Directions

Future research on 7-fluoro-1,3-benzothiazole-6-carboxylic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should focus on improving the synthesis of 7-fluoro-1,3-benzothiazole-6-carboxylic acid and increasing its solubility in aqueous solutions. Other future directions include exploring the use of 7-fluoro-1,3-benzothiazole-6-carboxylic acid in the synthesis of other compounds, such as antibiotics and antifungals, and investigating its potential use as an industrial catalyst.

Synthesis Methods

7-fluoro-1,3-benzothiazole-6-carboxylic acid can be synthesized via a variety of methods. One of the most common methods is the reaction of 1,3-benzothiazole-6-carboxylic acid with fluoroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 7-fluoro-1,3-benzothiazole-6-carboxylic acid in yields of up to 95%. Other methods of synthesis include the reaction of 1,3-benzothiazole-6-carboxylic acid with fluorosulfuric acid, the reaction of 1,3-benzothiazole-6-carboxylic acid with fluorosilane, and the reaction of 1,3-benzothiazole-6-carboxylic acid with fluorosulfonic acid.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1,3-benzothiazole-6-carboxylic acid involves the introduction of a fluorine atom onto the benzothiazole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-aminobenzenethiol", "fluorine gas", "carbon dioxide", "base (e.g. sodium hydroxide)", "solvent (e.g. dimethylformamide)" ], "Reaction": [ "1. Nitration of 2-aminobenzenethiol with nitric acid and sulfuric acid to yield 2-nitrobenzenethiol", "2. Reduction of 2-nitrobenzenethiol with iron and hydrochloric acid to yield 2-mercaptobenzene", "3. Cyclization of 2-mercaptobenzene with sulfur and a base (e.g. sodium hydroxide) to yield 1,3-benzothiazole", "4. Fluorination of 1,3-benzothiazole with fluorine gas and a catalyst (e.g. iron(III) fluoride) to yield 7-fluoro-1,3-benzothiazole", "5. Carboxylation of 7-fluoro-1,3-benzothiazole with carbon dioxide and a base (e.g. sodium hydroxide) in a solvent (e.g. dimethylformamide) to yield 7-fluoro-1,3-benzothiazole-6-carboxylic acid" ] } | |

CAS RN |

1781622-62-5 |

Product Name |

7-fluoro-1,3-benzothiazole-6-carboxylic acid |

Molecular Formula |

C8H4FNO2S |

Molecular Weight |

197.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.